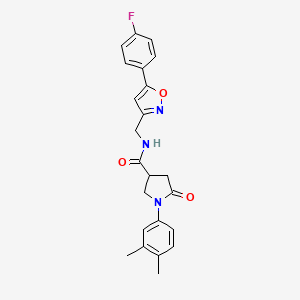

1-(3,4-dimethylphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3,4-dimethylphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H22FN3O3 and its molecular weight is 407.445. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(3,4-dimethylphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H19FN2O2 |

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | N-(3,4-dimethylphenyl)-1-[(5-(4-fluorophenyl)isoxazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide |

| InChI Key | KTJMQWQXNXVVMW-UHFFFAOYSA-N |

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. The anticancer activity was primarily evaluated using the A549 human lung adenocarcinoma cell line.

- Mechanism of Action : The compound appears to induce cytotoxic effects through apoptosis and cell cycle arrest mechanisms. It interacts with specific molecular targets involved in cancer cell proliferation and survival.

- Efficacy : In vitro assays revealed that at a concentration of 100 µM, the compound reduced A549 cell viability significantly, with reductions ranging from 63.4% to 21.2% , depending on structural modifications (p < 0.05) .

Antimicrobial Activity

The compound's antimicrobial potential was also assessed against multidrug-resistant pathogens.

- Pathogen Targets : The compound showed promising activity against Gram-positive bacteria and fungi, which are critical targets due to rising resistance .

- Structure-Dependent Activity : Variations in the compound's structure influenced its antimicrobial efficacy, indicating that specific substitutions enhance activity against resistant strains .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- A549 Cell Line Study : A study involving derivatives of 5-oxopyrrolidine demonstrated significant cytotoxicity against A549 cells, with some derivatives showing better efficacy than standard chemotherapeutics like cisplatin .

- Antimicrobial Screening : Compounds structurally related to the target compound were screened for their ability to inhibit growth in resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, showing promising results that warrant further exploration for clinical applications .

科学研究应用

The compound 1-(3,4-dimethylphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic molecule that has garnered attention in various research fields, particularly in medicinal chemistry and pharmacology. This article focuses on its applications, scientific research findings, and insights derived from diverse sources.

Anticonvulsant Activity

Research has indicated that compounds similar to this one may exhibit anticonvulsant properties. For instance, studies have demonstrated that derivatives of isoxazole and pyrrolidine show significant efficacy in models of epilepsy. The compound's structure allows for interaction with neurotransmitter systems involved in seizure activity, making it a candidate for further investigation in anticonvulsant drug development .

Cancer Therapy

The isoxazole moiety is known for its role in targeting cancer cells. Compounds that incorporate this structure have been studied for their ability to enhance the effects of chemotherapy agents by inhibiting DNA repair mechanisms in cancer cells. This suggests that the compound may have potential applications in oncology, particularly as an adjunct to existing therapies .

Neuroprotective Effects

Given its structural components, the compound may also possess neuroprotective properties. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This could position the compound as a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Analgesic Properties

Some studies have explored the analgesic effects of related compounds, indicating potential applications in pain management. The ability to modulate pain pathways through neurotransmitter interactions may provide therapeutic avenues for chronic pain conditions .

Table: Summary of Experimental Findings

Detailed Insights

- Anticonvulsant Studies : In animal models, compounds structurally related to the target compound demonstrated protective effects against induced seizures, with some achieving ED50 values lower than traditional anticonvulsants like phenytoin .

- Cancer Research : Preclinical studies highlighted the ability of isoxazole-containing compounds to inhibit tumor growth and enhance the effectiveness of DNA-damaging agents used in chemotherapy, suggesting a synergistic effect that warrants further exploration .

- Neuroprotection : Experimental data showed that certain derivatives could significantly reduce markers of neuronal injury and apoptosis in vitro, indicating potential therapeutic benefits for neurodegenerative conditions .

化学反应分析

Amide Bond Reactivity

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis :

Reacting with concentrated HCl (6M) at reflux (~110°C) yields 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and 5-(4-fluorophenyl)isoxazol-3-yl)methanamine.

Reagents : HCl (6M), heat .

Mechanism : Nucleophilic attack by water on the protonated carbonyl carbon. -

Alkaline Hydrolysis :

Using NaOH (4M) at 80°C produces the corresponding carboxylate salt and amine.

Pyrrolidone Ring Modifications

The 5-oxopyrrolidine moiety participates in redox and ring-opening reactions:

-

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the lactam carbonyl to a secondary alcohol, forming 1-(3,4-dimethylphenyl)-5-hydroxypyrrolidine-3-carboxamide. -

Oxidation :

Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) cleave the pyrrolidone ring, generating succinic acid derivatives.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Reduction | H₂ (1 atm), Pd-C, EtOH, 25°C | 5-Hydroxypyrrolidine derivative |

| Oxidation | KMnO₄, H₂SO₄, 70°C | Succinic acid analog |

Isoxazole Ring Reactivity

The isoxazole ring demonstrates stability under mild conditions but undergoes ring-opening under extreme stimuli:

-

Electrophilic Substitution :

Nitration (HNO₃/H₂SO₄) preferentially occurs at the 4-position of the fluorophenyl group rather than the isoxazole due to fluorine’s electron-withdrawing effect . -

Ring-Opening :

Heating with hydrazine (NH₂NH₂) in ethanol opens the isoxazole ring, forming a β-diketone hydrazone derivative.

Aromatic Substitution Reactions

-

Demethylation :

The 3,4-dimethylphenyl group resists mild demethylation but reacts with BBr₃ in CH₂Cl₂ at -78°C to yield phenolic derivatives. -

Halogenation :

Bromination (Br₂/FeBr₃) occurs at the para position of the fluorophenyl ring, albeit slowly due to steric hindrance .

Stability and Degradation Pathways

-

Thermal Degradation :

Decomposes above 250°C, releasing CO₂ and forming polycyclic aromatic hydrocarbons (PAHs). -

Photolysis :

UV irradiation (254 nm) in methanol induces cleavage of the isoxazole-methyl bond, generating free radical intermediates.

Synthetic Utility

The compound serves as a precursor for hybrid molecules:

属性

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3/c1-14-3-8-20(9-15(14)2)27-13-17(10-22(27)28)23(29)25-12-19-11-21(30-26-19)16-4-6-18(24)7-5-16/h3-9,11,17H,10,12-13H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZCLMSJVHECHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。